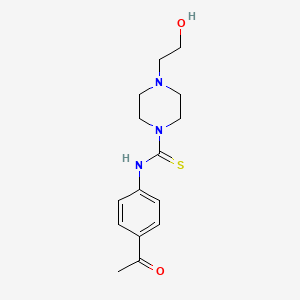
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as AHPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHPC belongs to the class of piperazinecarbothioamide derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been shown to interact with various cellular targets such as enzymes and receptors. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to possess low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, its potential side effects and interactions with other drugs are not well characterized.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to cross the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to enhance the anti-cancer activity of other drugs, which makes it a promising candidate for combination therapy. Finally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and its potential side effects and interactions with other drugs.
合成法
The synthesis of N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoethylpiperazine in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12(20)13-2-4-14(5-3-13)16-15(21)18-8-6-17(7-9-18)10-11-19/h2-5,19H,6-11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXXXXGWCAGHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
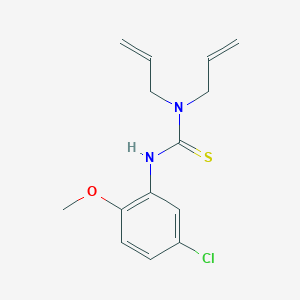
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
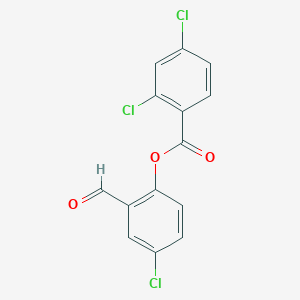
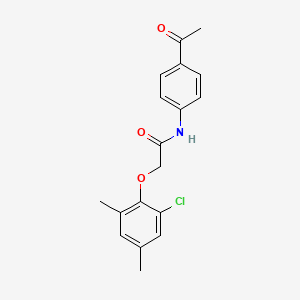
![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
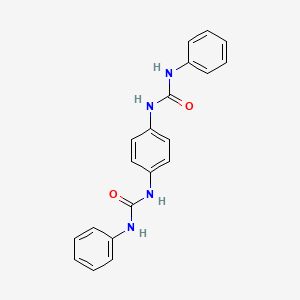
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
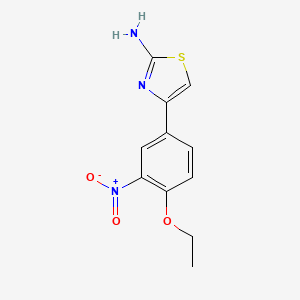
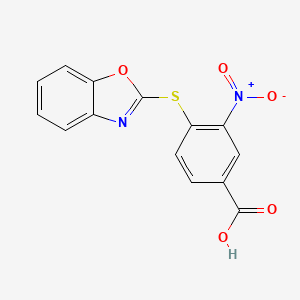

![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)